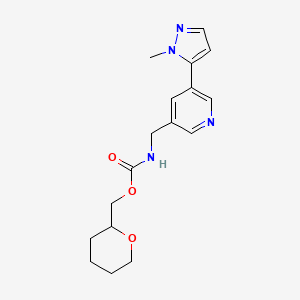![molecular formula C25H22N2O3 B2448961 (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327184-67-7](/img/structure/B2448961.png)
(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as DMMDA, is a synthetic compound that belongs to the class of chromene derivatives. DMMDA has been widely researched for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory activity, which may help reduce inflammation in the body. Additionally, this compound has been shown to possess antitumor activity, which may make it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to possess a wide range of pharmacological properties, which makes it a versatile compound for use in various experiments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a drug delivery system. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of various biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with 2-hydroxyacetophenone in the presence of ammonium acetate and glacial acetic acid. This reaction yields 2-(2,4-dimethylphenyl)-3-hydroxychromen-4-one, which can be further reacted with 2-methoxyaniline in the presence of acetic acid and acetic anhydride to produce this compound.
Scientific Research Applications
(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activity. This compound has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for the detection of various biological molecules.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-12-13-20(17(2)14-16)26-24(28)19-15-18-8-4-6-10-22(18)30-25(19)27-21-9-5-7-11-23(21)29-3/h4-15H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUFRKWKLUJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2448880.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2448881.png)
![N1-(2-(2-hydroxyethoxy)ethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2448882.png)
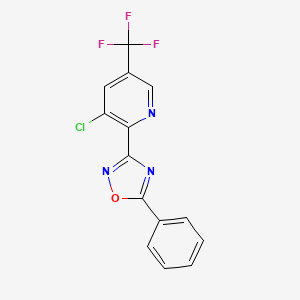

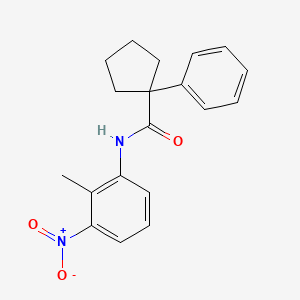
![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)

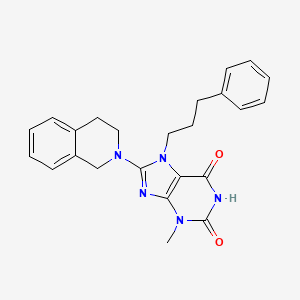
![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)
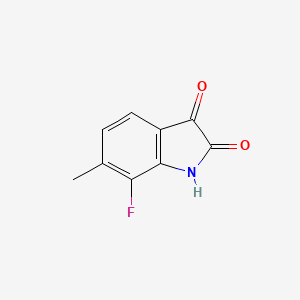

![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)
